bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine

Catalog No.
S12173355
CAS No.
M.F
C10H15N5
M. Wt
205.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine

Product Name

bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine

IUPAC Name

1-(1-methylpyrazol-3-yl)-N-[(1-methylpyrazol-3-yl)methyl]methanamine

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

InChI

InChI=1S/C10H15N5/c1-14-5-3-9(12-14)7-11-8-10-4-6-15(2)13-10/h3-6,11H,7-8H2,1-2H3

InChI Key

JJLNMQDXERTUOE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=NN(C=C2)C

Bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine is a compound belonging to the class of bis(pyrazolyl)methanes, characterized by the presence of two pyrazole rings attached to a central amine group. This compound exhibits unique structural features that contribute to its diverse chemical properties and biological activities. Pyrazole derivatives, including bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine, are known for their applications in various fields such as pharmaceuticals, agriculture, and materials science due to their ability to interact with metal ions and other biological molecules .

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to oxidized derivatives.
  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding secondary amines or alcohols.
  • Substitution: The compound is capable of participating in substitution reactions where one of the pyrazole rings can be substituted with various functional groups, depending on the conditions and reagents used.

The biological activity of bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine has garnered attention, particularly for its potential as an anticancer agent. When complexed with metal ions such as copper(II), it has demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the generation of reactive oxygen species, which induce oxidative stress and apoptosis in cancer cells . Additionally, some studies suggest antimicrobial properties, making it a candidate for further therapeutic exploration.

The synthesis of bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine can be achieved through several methods:

  • Mannich Reaction: A common method involves the reaction of 1-methyl-1H-pyrazole with formaldehyde and a primary amine under acidic conditions. This reaction typically yields the desired compound through a Mannich-type condensation.
  • One-Pot Reactions: Other synthetic routes may include one-pot reactions involving pyrazole derivatives and aldehydes or β-keto esters, which streamline the process and improve yield .

Bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine has various applications across multiple fields:

  • Coordination Chemistry: It serves as a ligand for forming complexes with metal ions, which is crucial in catalysis and materials science.
  • Pharmaceuticals: Its potential as an anticancer and antimicrobial agent positions it as a candidate for drug development.
  • Material Science: The compound is explored for use in synthesizing advanced materials such as polymers and nanomaterials due to its ability to form stable metal complexes .

Interaction studies have shown that bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine can form stable complexes with various transition metals. These interactions are important for understanding its biological activity and potential therapeutic applications. Research indicates that the coordination with metal ions enhances its efficacy against cancer cells by facilitating the generation of reactive oxygen species that induce cellular damage .

Several compounds share structural similarities with bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Bis(2-ethyl-di(3,5-dimethyl-1H-pyrazol-1-yl))amineContains ethyl groups on pyrazole ringsDifferent substitution pattern affecting properties
Bis(2-ethyl-di(3,4-dimethoxy-1H-pyrazol-1-yl))amineFeatures methoxy groups on pyrazole ringsVariability in electronic properties
Bis(2,2'-bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-1,2-diphenylethanone)Complex structure with multiple functional groupsEnhanced biological activity due to hydroxyl groups

Uniqueness: Bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine stands out due to its specific substitution pattern and the presence of methyl groups on the pyrazole rings, which influence both its chemical reactivity and biological activity compared to other similar compounds .

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

205.13274550 g/mol

Monoisotopic Mass

205.13274550 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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